Estrogen Receptor Binding Affinity: Vestitone vs. Benchmark Estradiol
In a competitive radioligand binding assay using partially purified rat uterine cytosol, vestitone (tested as the isolate WS-7528) demonstrated potent, quantifiable displacement of estrogen binding. This activity serves as a benchmark for its interaction with estrogen receptor proteins [1].
| Evidence Dimension | Inhibition of Estrogen Binding to Receptor Protein |
|---|---|
| Target Compound Data | IC50 = 5.7 x 10^-8 M (57 nM) |
| Comparator Or Baseline | Estradiol (typical IC50 in similar assays is in the low nanomolar range, e.g., 1-10 nM) |
| Quantified Difference | Vestitone's affinity is within approximately one order of magnitude of the native ligand, estradiol. |
| Conditions | Partially purified rat uterine cytosol receptor; competitive binding assay against radiolabeled estradiol. |
Why This Matters
This data provides a quantitative benchmark for vestitone's estrogenic potential, differentiating it from inactive or poorly binding flavonoid analogs and enabling researchers to select it as a moderate-affinity, naturally derived ligand for ER-focused studies.
- [1] Miyake, A., et al. (1990). WS-7528, a new isoflavanone with estrogen activity isolated from Streptomyces sp. No. 7528. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 43(12), 1574-1582. View Source
